molecular formula C20H33NO7 B4003946 N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4003946
M. Wt: 399.5 g/mol
InChI Key: CXZUIDXBPWGVOI-UHFFFAOYSA-N
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Description

  • The ethoxy intermediate is further reacted with 3-methoxypropan-1-amine to introduce the amine group.
  • Conditions: Temperature around 60-70°C, using a solvent such as ethanol.
  • Step 4: Formation of Final Compound

    • The final step involves reacting the intermediate with oxalic acid to form the desired compound.
    • Conditions: Temperature around 40-50°C, using a solvent such as water or ethanol.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.

    Properties

    IUPAC Name

    N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H31NO3.C2H2O4/c1-4-16(2)17-8-5-6-9-18(17)22-15-14-21-13-11-19-10-7-12-20-3;3-1(4)2(5)6/h5-6,8-9,16,19H,4,7,10-15H2,1-3H3;(H,3,4)(H,5,6)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CXZUIDXBPWGVOI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C1=CC=CC=C1OCCOCCNCCCOC.C(=O)(C(=O)O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H33NO7
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    399.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

    • Step 1: Preparation of Phenoxy Intermediate

      • React 2-butan-2-ylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.
      • Conditions: Temperature around 50-60°C, using a base such as sodium hydroxide.
    • Step 2: Formation of Ethoxy Chain

      • The phenoxy intermediate is then reacted with ethylene oxide to introduce the ethoxy chain.
      • Conditions: Temperature around 70-80°C, using a catalyst such as potassium hydroxide.

    Chemical Reactions Analysis

    Types of Reactions

    N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium, temperature around 50-60°C.

      Reduction: Lithium aluminum hydride; conditionsanhydrous conditions, temperature around 0-25°C.

      Substitution: Alkyl halides, acyl chlorides; conditionsbasic medium, temperature around 30-40°C.

    Major Products

      Oxidation: Formation of corresponding oxides or ketones.

      Reduction: Formation of corresponding alcohols or amines.

      Substitution: Formation of substituted amines or ethers.

    Scientific Research Applications

    N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:

      Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

      Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

      Industry: Used in the production of specialty chemicals and as a component in various industrial processes.

    Mechanism of Action

    The mechanism of action of N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • **2-[2-(2-butan-2-ylphenoxy)ethoxy]-N,N-dimethylethanamine
    • **2-[2-(2-butan-2-ylphenoxy)ethoxy]ethylamine
    • **3-methoxypropan-1-amine

    Uniqueness

    N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
    Reactant of Route 2
    N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid

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